N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea
Description
N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea is a substituted urea derivative characterized by a benzyl group bearing a chloro substituent at the 2-position and a 3-methylindole moiety at the 6-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole scaffolds are prevalent.
Properties
IUPAC Name |
1-butyl-3-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-3-4-12-23-21(26)24-13-17-18(22)9-7-11-20(17)25-14-15(2)16-8-5-6-10-19(16)25/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHVBMHTIOYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and methyl groups.
The final step involves the reaction of the functionalized indole derivative with N-butylurea under appropriate conditions to form the target compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific pathways, leading to the desired biological outcomes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
(a) Neburon (Urea, N-butyl-N'-(3,4-dichlorophenyl)-N-methyl-)
- Structure : Neburon shares the urea backbone but substitutes the benzyl-indole group with a 3,4-dichlorophenyl ring and an N-methyl group .
- Key Differences: Substituents: Neburon’s 3,4-dichlorophenyl group enhances hydrophobicity and electron-withdrawing effects compared to the target compound’s indole-benzyl system. Bioactivity: Neburon is a known herbicide, suggesting that dichlorophenyl substitution favors agrochemical activity, whereas the indole moiety in the target compound may align with pharmaceutical applications (e.g., kinase inhibition or serotonin receptor modulation) .
- Physicochemical Properties: Property Target Compound Neburon Molecular Weight Not provided ~271.2 g/mol (calculated) Substituents 2-Cl, 6-(3-methylindole) 3,4-Cl, N-methyl Solubility Likely low (indole hydrophobicity) Low (log P ~3.5, typical for ureas)
(b) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structure : This compound features a benzodithiazine ring system with a hydrazine group, contrasting with the urea backbone of the target compound .
- Spectroscopic Data: IR peaks at 3235 cm⁻¹ (N-NH₂) and 1645 cm⁻¹ (C=N) differ from the urea C=O stretch (~1640–1680 cm⁻¹), highlighting functional group distinctions .
(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide with a hydroxyl-tert-butyl group, lacking the urea moiety but sharing a benzyl-derived aromatic system .
- Key Differences :
Data Table: Comparative Analysis
Biological Activity
N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an indole moiety, which is known for its diverse biological activities. The presence of the chloro and butyl groups may influence its pharmacological properties.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably, indole derivatives have been studied for their role in inhibiting protein kinases, which are crucial in cancer progression.
Anticancer Activity
Several studies have reported the anticancer properties of indole derivatives. For instance:
- Inhibition of Kinases : Indole derivatives, including those with urea linkages, have shown significant inhibitory effects on kinases such as FGFR (Fibroblast Growth Factor Receptor). In vitro studies indicated that certain derivatives exhibited IC50 values as low as 30 nM against FGFR1 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indole moiety significantly affect biological activity. For example:
- Substituents : The introduction of different alkyl or aryl groups can enhance potency and selectivity against specific targets. Research has shown that larger substituents at the para-position of the aryl ring improve activity against certain cancer cell lines .
Case Studies
- FGFR Inhibition : A study detailed the potency of indole derivatives against FGFR kinases, highlighting a compound with a similar structure to this compound exhibiting an IC50 value of 25 nM against KG1 cell lines .
- Antitumor Activity : Clinical evaluations of related compounds revealed promising antitumor effects in patients with specific mutations, suggesting potential applications for this compound in targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
